p-Cl-Amlodipine

Description

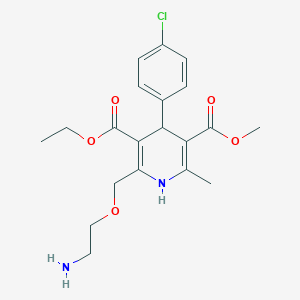

Structure

3D Structure

Properties

Molecular Formula |

C20H25ClN2O5 |

|---|---|

Molecular Weight |

408.9 g/mol |

IUPAC Name |

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(4-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-5-7-14(21)8-6-13/h5-8,17,23H,4,9-11,22H2,1-3H3 |

InChI Key |

BZUCPNWDVIHOQI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)Cl)C(=O)OC)C)COCCN |

Origin of Product |

United States |

Synthetic Methodologies for P Cl Amlodipine and Analogues

Advanced Synthetic Routes for Dihydropyridine (B1217469) Core Structures

The foundational framework of p-Cl-Amlodipine is the 1,4-dihydropyridine (B1200194) (1,4-DHP) ring. Modern organic synthesis has seen significant advancements in the construction of this key heterocycle, moving towards more efficient and environmentally benign processes.

Modern Approaches to 1,4-Dihydropyridine Synthesis

The classical method for synthesizing the 1,4-DHP scaffold is the Hantzsch reaction, first reported in 1881. nih.govfrontiersin.org This multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. frontiersin.orgscispace.comorganic-chemistry.org The mechanism is understood to proceed through key intermediates like an enamine and a chalcone-type product, which then undergo cyclization to form the dihydropyridine ring. nih.gov

In the context of this compound, a common starting material for introducing the chlorinated phenyl moiety is o-chlorobenzaldehyde. google.comgoogle.compatsnap.com The synthesis often proceeds by reacting o-chlorobenzaldehyde with an appropriate β-ketoester, such as 4-(2-phthalimidoethoxy)acetoacetate, and an aminocrotonate, like methyl 3-aminocrotonate, in an alcohol solvent. google.compatsnap.comjustia.com

Recent advancements have focused on improving the efficiency and sustainability of the Hantzsch reaction. A significant area of development is the use of novel catalysts, particularly nanocatalysts, which offer advantages like high surface area, reusability, and mild reaction conditions. scirp.orgoiccpress.com Various nanocatalysts have been successfully employed for 1,4-DHP synthesis, demonstrating the versatility of this approach. scirp.orgnih.govresearchgate.net

| Nanocatalyst | Key Features/Conditions | Reference |

|---|---|---|

| Magnetite/Chitosan (Fe₃O₄@chitosan) | Magnetically recyclable, efficient at room temperature, environmentally benign. | oiccpress.com |

| AlCl₃-loaded ZnO | Efficient under solvent-free and ambient temperature conditions, with 20% loading showing high yield. | rsc.org |

| Copper Oxide (CuO) Nanoflakes | Recyclable catalyst maintaining activity over several cycles. | nih.gov |

| Zirconium Pyrophosphate (ZrP₂O₇) | Neutral, mild, and environmentally benign with high thermal stability. | nih.gov |

| Polyindole-TiO₂ | Heterogeneous catalyst used under solvent-free conditions. | scirp.org |

These modern catalytic systems often allow the reaction to proceed under greener conditions, for instance, using water as a solvent or under solvent-free protocols, which aligns with the principles of sustainable chemistry. nih.govoiccpress.comnih.gov

Derivatization Strategies for Chlorinated Phenyl Moieties

The introduction of the chlorinated phenyl group, a defining feature of this compound and its parent compound, is typically achieved by using a correspondingly substituted benzaldehyde (B42025) in the Hantzsch synthesis. For Amlodipine (B1666008) and its analogues, o-chlorobenzaldehyde is the key starting material that incorporates the 2-chlorophenyl group at the C-4 position of the dihydropyridine ring. google.comgoogle.com The process involves the condensation of o-chlorobenzaldehyde with other reactants like ethyl 4-(2-phthalimidoethoxy)acetoacetate and methyl 3-aminocrotonate. patsnap.comjustia.com The phthalimido group serves as a protecting group for the amine in the side chain, which is later deprotected to yield the final amlodipine structure. google.com This strategy is a direct and widely used method for creating the specific chlorinated phenyl moiety required.

Enantioselective Synthesis and Chiral Resolution Techniques

Amlodipine possesses a chiral center at the C-4 position of the dihydropyridine ring, meaning it exists as a pair of enantiomers (S- and R-isomers). researchgate.netbhu.ac.in The pharmacological activity is primarily associated with the (S)-enantiomer. researchgate.netijcrt.org Therefore, the separation of these enantiomers is of significant pharmaceutical importance.

Methods for Chiral Separation of Amlodipine Enantiomers

Various analytical and preparative techniques have been developed to separate the enantiomers of amlodipine. High-Performance Liquid Chromatography (HPLC) is a prominent method, often utilizing chiral stationary phases (CSPs). ijcrt.orgwhiterose.ac.uk

Examples of successful chiral separations using chromatography include:

HPLC with Chiral Stationary Phases : Columns with CSPs like Chiralcel OJ or those based on ovomucoid and cellulose (B213188) tris(4-chloro-3-methylphenylcarbamate) have been used effectively. researchgate.netwhiterose.ac.ukscientific.netnih.gov

HPLC with Chiral Mobile Phase Additives : An alternative to CSPs is the use of chiral additives in the mobile phase on an achiral column. A combination of sulfobutylether-β-cyclodextrin (SBE-β-CD) and polyethylene (B3416737) glycol has been shown to resolve amlodipine enantiomers. rsc.org

Solid-Phase Extraction (SPE) : Immobilized L-glutamate based ionic liquids have been used in SPE for the enantioselective separation of amlodipine racemate, achieving an enantiomeric excess of 24.67% for (S)-amlodipine. whiterose.ac.uk

Capillary Electrophoresis (CE) has also emerged as a powerful technique for chiral separation due to its high efficiency and flexibility. scielo.bracs.orgnih.gov This method often employs cyclodextrins (CDs) as chiral selectors in the background electrolyte. scielo.br Different types of CDs, such as native, neutral, and ionized derivatives, have been screened to optimize separation. scielo.br For instance, carboxymethyl-β-CD (CM-β-CD) and (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) have been identified as effective chiral selectors. scielo.bringentaconnect.com

| Chiral Selector | Buffer System | pH | Voltage/Temperature | Reference |

|---|---|---|---|---|

| Carboxymethyl-β-CD (15 mM) | Phosphate (B84403) Buffer (25 mM) | 9.0 | +25 kV / 15 °C | scielo.br |

| (2-hydroxypropyl)-β-CD (50 mg/ml) | Glycine-Acetate Buffer (50 mmol/l) | 3.2 | 150 µA / 20 °C | ingentaconnect.com |

| α-CD (20 mM) | H₃PO₄ Buffer (25 mM) | 3.0 | Not specified / 15 °C | researchgate.net |

Diastereomeric Salt Formation for Chiral Resolution

For large-scale production of pure enantiomers, diastereomeric salt formation is often the most cost-effective and operationally simple method. bhu.ac.in This classical resolution technique involves reacting the racemic amlodipine with a chiral resolving agent to form two diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization.

A highly effective and commonly used class of resolving agents for amlodipine are derivatives of tartaric acid. ijcrt.org

O,O'-di-p-toluoyl-tartaric acid : Both the D- and L-isomers of this acid are used to resolve racemic amlodipine. bhu.ac.inijcrt.org For example, reacting racemic amlodipine with O,O'-di-p-toluoyl-D-tartaric acid in a solvent mixture like acetonitrile/isopropanol (B130326) can selectively precipitate the (S)-amlodipine diastereomeric salt, achieving high enantiomeric purity (>99%). bhu.ac.inijcrt.org

O,O'-dibenzoyl tartaric acid : This resolving agent has also been used, particularly with isopropanol as the solvent, to form and separate the diastereomeric salts of amlodipine. google.com

After separation, the desired diastereomeric salt is treated with a base to break the salt and liberate the enantiomerically pure amlodipine. bhu.ac.ingoogle.com Recent methods have even developed tandem resolution processes where both enantiomers can be obtained with high purity from the same process by manipulating the resolving agent and crystallization conditions. researchgate.net

Synthesis of Novel Bioisosteres and Phosphorylated Derivatives

To explore new pharmacological profiles and enhance therapeutic efficacy, researchers have synthesized novel analogues of amlodipine, including bioisosteres and phosphorylated derivatives.

Bioisosteres are compounds resulting from the exchange of an atom or a group of atoms with another, broadly similar, atom or group. A recent study detailed the design and synthesis of a new series of 1,4-dihydropyridine based amlodipine bioisosteres. researchgate.netrsc.org In this work, the primary aminoethoxy side chain of amlodipine was replaced with a triazole ring tethered to various aryl and heteroaryl groups. researchgate.net The synthesis involved a modified Hantzsch reaction to create a propargylated 1,4-dihydropyridine intermediate, which was then coupled with various azides using a copper-catalyzed click reaction to yield the final triazole-containing bioisosteres. researchgate.net

Additionally, novel phosphorylated derivatives of amlodipine have been synthesized. tandfonline.comresearchgate.net A series of these derivatives were prepared by reacting amlodipine with 2-chlorophenyl phosphorodichloridate in the presence of a base (tetramethylguanidine) to form a phosphorylated intermediate. tandfonline.comresearchgate.net This intermediate was then further reacted with various amino acid esters to afford the final phosphorylated amlodipine derivatives. tandfonline.comresearchgate.net These structural modifications aim to alter the compound's properties and biological activity.

Design and Synthesis of Amlodipine Bioisosteres

The strategic design and synthesis of bioisosteres of amlodipine, including this compound, represent a significant area of research in the development of new antihypertensive agents. dntb.gov.uanih.gov Bioisosteres are compounds that result from the exchange of an atom or a group of atoms with another, broadly similar atom or group. In the context of amlodipine, this approach aims to create novel 1,4-dihydropyridine scaffolds that may offer improved therapeutic efficacy or better pharmacokinetic profiles. dntb.gov.uanih.gov

One notable synthetic approach involves a multi-step reaction sequence to generate a series of 1,4-dihydropyridine-based amlodipine bioisosteres. nih.gov A general procedure for the synthesis of these bioisosteres (P1–P14) starts with the reaction of 3-Ethyl 5-methyl 4-(2-chlorophenyl)-6-methyl-2-((prop-2-yn-1-yloxy)methyl)-1,4-dihydropyridine-3,5-dicarboxylate with various aryl and heteroaryl azides. nih.gov This reaction is carried out in dimethylformamide (DMF) and refluxed in the presence of sodium ascorbate (B8700270) and copper sulfate. nih.gov The progress of the reaction is monitored using thin-layer chromatography (TLC). nih.govresearchgate.net

Computational studies, including in silico molecular docking, are integral to the design process. These studies evaluate the binding affinity of the synthesized bioisosteres with calcium channels. nih.govrsc.org For a series of synthesized bioisosteres (P1–P14), docking scores were found to be superior to that of standard amlodipine, indicating a potential for enhanced therapeutic efficacy. nih.govresearchgate.netrsc.org ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling is also performed to assess the drug-likeness of these new compounds. nih.govrsc.org For instance, certain hybrids (P6–P10, P12, and P14) were found to be in accordance with Lipinski's rule of five and showed high gastrointestinal absorption and no blood-brain barrier permeance. nih.govrsc.org

The crystal structure of lead compounds, such as P7, has been determined using X-ray crystallography to provide insights into their three-dimensional conformation and intermolecular interactions. nih.govresearchgate.net These findings have highlighted the importance of the triazole-tethered aryl or heteroaryl ring in the synthesized hybrids. nih.govrsc.org

Table 1: Synthesized 1,4-Dihydropyridine Based Amlodipine Bioisosteres and their Properties

| Compound ID | Molecular Target | Synthetic Method | Key Findings | Reference |

|---|---|---|---|---|

| P1-P14 | Calcium Channel | Reaction of 3-Ethyl 5-methyl 4-(2-chlorophenyl)-6-methyl-2-((prop-2-yn-1-yloxy)methyl)-1,4-dihydropyridine-3,5-dicarboxylate with aryl/heteroaryl azides | Superior docking scores compared to amlodipine. P6-P10, P12, and P14 showed good drug-likeness. | nih.govresearchgate.netrsc.org |

| P7 | Calcium Channel | Same as above | Crystalline in nature with the highest binding affinity and an excellent ADMET profile. | nih.govresearchgate.netrsc.org |

Phosphorylation Reactions for Novel Derivative Synthesis

Phosphorylation represents another key strategy for the synthesis of novel amlodipine derivatives. This approach involves the introduction of a phosphate group, which can significantly alter the molecule's properties.

A series of novel phosphorylated derivatives of amlodipine have been synthesized through a two-step process. researchgate.net The initial step involves the reaction of amlodipine with 2-chlorophenyl phosphorodichloridate in the presence of tetramethylguanidine (TMG) in dry tetrahydrofuran (B95107) (THF). researchgate.net This reaction forms a crucial intermediate product. researchgate.net

In the second step, this intermediate is further reacted with various amino acid esters, again in the presence of TMG in dry THF, to yield the final phosphorylated amlodipine derivatives. researchgate.net The structures of these newly synthesized compounds have been characterized using various spectroscopic methods, including IR, ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry, as well as elemental analysis. researchgate.net

Table 2: Synthesis of Phosphorylated Amlodipine Derivatives

| Reactants | Reagents | Solvent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|---|

| Amlodipine, 2-chlorophenyl phosphorodichloridate | Tetramethylguanidine | Dry THF | Stirred at 40°C for 2 hours | Intermediate product | researchgate.net |

| Intermediate product, various amino acid esters | Tetramethylguanidine | Dry THF | Stirred at 30-40°C for 2 hours | Novel phosphorylated amlodipine derivatives | researchgate.net |

Phthalyl Amlodipine as a Synthetic Intermediate

Phthalyl amlodipine is a critical intermediate in the synthesis of amlodipine and its analogues. google.comloftylabs.in Its synthesis provides a protected form of the aminoethoxy side chain, which can be deprotected in a later step to yield the final product.

One synthetic method for phthalyl amlodipine involves a multi-step process. google.com The first step is the synthesis of N-(2-hydroxyethyl)phthalimide. google.com This is followed by the synthesis of ethyl 4-(2-phthalimidoethoxy)acetoacetate, which is prepared by reacting N-(2-hydroxyethyl)phthalimide with ethyl 4-chloroacetoacetate. google.com

The final step is the synthesis of phthalyl amlodipine itself. google.comchemicalbook.com This is achieved by reacting ethyl 4-(2-phthalimidoethoxy)acetoacetate with 2-chlorobenzaldehyde (B119727) and methyl 3-aminocrotonate in the presence of acetic acid and piperidine. google.comchemicalbook.comgoogle.com The reaction mixture is stirred at a controlled temperature, and upon completion, the product is crystallized, filtered, washed, and dried. google.com This method is reported to be efficient and provides a high yield of good quality phthalyl amlodipine. google.com The phthaloyl group can then be removed, for example by reaction with hydrazine, to yield amlodipine. google.com

Table 3: Synthetic Steps for Phthalyl Amlodipine

| Step | Key Reactants | Key Reagents/Solvents | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1 | Phthalic anhydride, monoethanolamine | - | - | N-(2-hydroxyethyl)phthalimide | google.com |

| 2 | N-(2-hydroxyethyl)phthalimide, ethyl 4-chloroacetoacetate | NaH, Acetic acid | - | Ethyl 4-(2-phthalimidoethoxy)acetoacetate | google.com |

| 3 | Ethyl 4-(2-phthalimidoethoxy)acetoacetate, 2-chlorobenzaldehyde, methyl 3-aminocrotonate | Toluene, Isopropanol, Acetic acid, Piperidine | 55-58°C | Phthalyl Amlodipine | google.comchemicalbook.com |

Molecular and Cellular Mechanisms of Action: Preclinical Investigations

Calcium Channel Modulation and Binding Dynamics

Amlodipine's primary mechanism involves the modulation of calcium ion movement across cell membranes, a fundamental process in muscle contraction. mdpi.com Its actions are characterized by high affinity for specific receptor sites and distinct kinetic properties.

Amlodipine (B1666008) functions as a calcium ion influx inhibitor by blocking slow-channel calcium ions from entering vascular smooth muscle and cardiac muscle cells. fda.govhres.cafda.gov The contractile processes of these tissues depend on the influx of extracellular calcium ions through specific ion channels. fda.govhres.ca By inhibiting this transmembrane movement, amlodipine directly causes vasodilation in peripheral arteries, which reduces peripheral vascular resistance. nih.govfda.gov

Experimental studies have consistently shown that amlodipine's inhibitory effect is more pronounced on vascular smooth muscle cells than on cardiac muscle cells. hres.cafda.gov In studies on cultured human smooth muscle cells isolated from internal mammary arteries, amlodipine was found to inhibit voltage-dependent Ca2+ influx. nih.gov Furthermore, it demonstrated an ability to reduce Ca2+ mobilization from internal stores, a mechanism not observed with the dihydropyridine (B1217469) isradipine. nih.gov

Amlodipine is classified as a 1,4-dihydropyridine (B1200194) derivative. rsc.org It interacts allosterically with receptor sites on the L-type voltage-gated CaV1.2 channels, which are the predominant type in cardiac and vascular smooth muscle myocytes. mdpi.comrsc.org Experimental data suggest that amlodipine binds to both dihydropyridine and non-dihydropyridine binding sites on the cell membrane's calcium channels. nih.govfda.govhres.cahres.ca This binding inhibits the activation of L-type voltage-dependent Ca2+ channels, thereby blocking calcium entry. rsc.org

Molecular docking studies have been employed to quantify the binding affinity of amlodipine to its target. These in silico evaluations provide insight into the strength of the interaction at the molecular level.

Table 1: Molecular Docking Binding Affinity

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Amlodipine (Standard) | Calcium Voltage-Gated (CaV) Channel (5KMD) | -5.6 |

Data sourced from in silico evaluation studies. rsc.org

While amlodipine is primarily recognized as an L-type calcium channel blocker, preclinical studies have revealed a broader spectrum of activity. mdpi.comnih.gov It demonstrates a strong blocking action on both L-type and N-type calcium channels. frontiersin.org Some research also indicates that certain 1,4-dihydropyridines, including amlodipine, can simultaneously interact with P/Q-type channels. researchgate.net

The inhibitory potency of amlodipine varies across different channel subtypes, as demonstrated by studies measuring the half-maximal inhibitory concentration (IC50). frontiersin.org The blocking action on N-type channels is dependent on the holding potential and extracellular pH, similar to its effect on L-type channels. frontiersin.org Though also active on T-type currents, amlodipine is reportedly about 10-fold less potent on T-channels than on L-channels. frontiersin.org In contrast, other agents like mibefradil (B1662139) show a higher selectivity for T-type channels. nih.govkup.at The inhibitory action of amlodipine on N-type channels is considered less potent than that of other blockers like cilnidipine. ahajournals.orgahajournals.org

Table 2: Inhibitory Concentration (IC50) of Amlodipine on Different Calcium Channel Subtypes

| Channel Subtype | IC50 Value (μM) | Experimental Context |

|---|---|---|

| L-type | 2.4 | Expressed in oocytes, -100 mV holding potential |

| N-type | 5.8 | Expressed in oocytes, -100 mV holding potential |

| T-type | 5.6 | Guinea-pig atria |

Data sourced from electrophysiological studies. frontiersin.org

The kinetic profile of amlodipine's interaction with calcium channel receptors is a defining feature. Within the physiological pH range, amlodipine is an ionized compound (pKa=8.6). nih.govfda.govfda.gov Its interaction with the receptor binding site is distinguished by a gradual rate of both association and dissociation. nih.govfda.govfda.govhres.ca This slow kinetic interaction results in a gradual onset of its pharmacological effect. fda.govfda.gov

The time course for the development of the channel block by amlodipine is similar for both L-type and N-type channels but is notably slower than that of the dihydropyridine nifedipine (B1678770) on L-type channels. frontiersin.org Amlodipine's high lipophilicity contributes to its accumulation in the cell membrane, creating a sustained reservoir that allows for prolonged binding to calcium channel receptors over time. ahajournals.org This high membrane affinity helps to explain the compound's extended duration of action. ahajournals.org

Preclinical Pharmacodynamics at the Tissue and Organ Level

The molecular actions of amlodipine translate into observable effects at the tissue and organ level, which have been extensively characterized in various in vitro preclinical models.

In vitro experiments using animal models have demonstrated amlodipine's potent vasodilatory effects. It has been shown to block the constriction of coronary arteries and arterioles in response to stimuli such as calcium, potassium, epinephrine, serotonin, and a thromboxane (B8750289) A2 analog in both experimental animal models and in isolated human coronary vessels. hres.ca

In studies on canine cardiac tissue, amlodipine caused a dose-dependent release of nitrite (B80452), the stable product of nitric oxide (NO), from coronary microvessels, an effect not reproduced by nifedipine or diltiazem (B1670644). researchgate.net In the in vitro isolated perfused hydronephrotic kidney model, amlodipine predominantly dilates the afferent arteriole. ahajournals.org Further studies on cultured human vascular smooth muscle cells showed that amlodipine, at concentrations near therapeutic plasma levels, inhibits voltage-dependent calcium influx and reduces calcium mobilization from internal stores, highlighting its multiple interference points in mitogenic signaling pathways. nih.gov

Electrophysiological Assessments in Isolated Cardiac Preparations (e.g., Guinea Pig Papillary Muscles)

Electrophysiological studies using isolated cardiac preparations have been crucial in characterizing the direct cardiac effects of p-Cl-Amlodipine. In experiments conducted on isolated papillary muscles from guinea pig hearts, this compound was identified as a highly selective calcium channel blocker. hres.cahres.ca It demonstrated the ability to inhibit cardiac slow action potentials in a manner that was not dependent on the frequency of use. hres.cahres.ca Notably, these experiments confirmed that this compound had no effect on the fast Na+-channel, highlighting its specificity for calcium channels. hres.cahres.ca

In Langendorff-perfused guinea pig hearts, this compound exhibited negative inotropic (contractility-reducing) activity. hres.ca The concentration required to produce a 50% inhibition of cardiac contraction was approximately 20.2 nM, which is about ten times greater than the 1.9 nM concentration needed for a 50% inhibition of vascular muscle contraction, indicating significant vascular selectivity. hres.cavu.lt The compound also showed a modest negative chronotropic (heart rate-reducing) effect of about 20% at a concentration of 50 nM. hres.ca Further studies on rabbit Purkinje fibers showed that this compound, like other dihydropyridine calcium channel blockers, potently inhibits the L-type Ca2+ current (ICa) in a concentration-dependent manner, with an IC50 value of 0.229±0.02 µM. nih.gov

Modulation of Peripheral Vascular Resistance

A primary mechanism of action for this compound is its ability to reduce peripheral vascular resistance. drugbank.comfda.gov It functions as a peripheral arterial vasodilator, acting directly on the vascular smooth muscle to induce relaxation. drugbank.comfda.govwikipedia.org This direct action leads to a decrease in total peripheral resistance, which is a key factor in its blood pressure-lowering effect. fda.govwikipedia.org The inhibition of calcium ion influx into vascular smooth muscle cells is more pronounced than its effect on cardiac muscle cells, which underlies its potent vasodilatory properties. fda.govwikipedia.org In hemodynamic studies on patients with coronary artery disease, intravenous this compound significantly reduced systemic vascular resistance. nih.gov

Coronary Vasodilation Mechanisms

This compound induces dilation of coronary arteries and arterioles through several mechanisms. In vitro studies on human coronary vessels and in animal models have shown that it blocks the constriction caused by various agents, including calcium, potassium, epinephrine, serotonin, and a thromboxane A2 analog. hres.cafda.govwikipedia.org This action helps restore blood flow and is particularly effective in preventing coronary artery spasms. drugbank.comwikipedia.org

Ancillary Pharmacological Actions Independent of Calcium Channel Blockade

Beyond its established role as a calcium channel antagonist, this compound exhibits several other pharmacological actions that contribute to its vascular-protective effects. These actions are not directly linked to the blockade of L-type calcium channels.

Antioxidant Effects and Lipid Peroxidation Inhibition

This compound possesses significant antioxidant properties. nih.govnih.gov It has been shown to inhibit lipid peroxide formation, a key process in oxidative damage and atherosclerosis. nih.govahajournals.org In isolated membrane vesicles, this compound significantly inhibited lipid peroxidation at concentrations as low as 10.0 nM, an effect not observed with other calcium channel antagonists like felodipine, verapamil, and diltiazem at concentrations up to 1.0 µM. nih.gov This potent antioxidant activity is attributed to its unique chemical structure and high lipophilicity, which allow it to effectively quench free radical reactions within the cell membrane. nih.govahajournals.org In studies on cholesterol-fed rabbits, this compound demonstrated atheroprotective effects by reducing lipid peroxidation in both the blood and the aorta. nih.gov

| Compound | Concentration | Inhibition of Lipid Peroxide Formation |

|---|---|---|

| This compound | 10.0 nM | Significant (P<0.001) |

| Felodipine | ≤ 1.0 µM | Not Observed |

| Verapamil | ≤ 1.0 µM | Not Observed |

| Diltiazem | ≤ 1.0 µM | Not Observed |

| Captopril | ≤ 1.0 µM | Not Observed |

Data sourced from a study on isolated membrane vesicles enriched with polyunsaturated fatty acids. nih.gov

Endothelial Nitric Oxide Synthase (eNOS) Modulation and Nitrite Release

This compound enhances the bioavailability of nitric oxide (NO), a critical vasodilator, through dual mechanisms: increasing its production and protecting it from degradation. researchgate.net It stimulates endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in endothelial cells. nih.govnih.gov Studies on isolated canine coronary microvessels showed that this compound caused a dose-dependent release of nitrite (a stable metabolite of NO), an effect not replicated by nifedipine or diltiazem. ahajournals.orgnih.gov

Interestingly, this NO-releasing property is specific to the R+ enantiomer of this compound, which has minimal calcium channel blocking activity. ahajournals.orgnih.gov The S- enantiomer, which is responsible for the calcium channel blockade, had no effect on NO release. ahajournals.orgnih.gov The mechanism for NO release involves the local production of kinins and stimulation of the B2-kinin receptor, as the effect was blocked by the antagonist HOE-140. ahajournals.orgnih.gov Mechanistically, this compound activates eNOS by altering its phosphorylation status and may also prevent the binding of eNOS to its endogenous inhibitor, caveolin-1. nih.govnih.gov

| Compound | Concentration | Increase in Nitrite Release (pmol/mg/20 min) |

|---|---|---|

| This compound (racemic) | 10⁻⁶ M | 57 ± 12 |

| R+ Enantiomer | 10⁻⁶ M | 45 ± 5 |

| S- Enantiomer | Up to 10⁻⁶ M | No Effect |

Data represents the increase in nitrite release from a baseline control. nih.gov

Effects on Vascular Smooth Muscle Cell Proliferation

The proliferation of vascular smooth muscle cells (VSMCs) is a critical event in the development of atherosclerosis and restenosis. physiology.org this compound has been shown to be a potent inhibitor of VSMC proliferation and migration. ahajournals.org This effect is independent of its calcium channel blocking properties and has been observed in response to various stimuli, including serum, thrombin, and basic fibroblast growth factor (bFGF). ahajournals.orgnih.gov

The anti-proliferative mechanism is multifaceted. This compound can inhibit Ca²+ mobilization from intracellular stores, specifically the thapsigargin-sensitive pool, an action not shared by other calcium channel blockers like isradipine, diltiazem, or verapamil. physiology.orgnih.gov This suggests a specific interaction with Ca²+-ATPases of the sarcoplasmic reticulum. physiology.org By interfering with multiple branches of mitogenic signaling pathways, this compound exerts a potent growth-inhibitory effect on VSMCs, which may contribute to its anti-atherosclerotic benefits. ahajournals.orgnih.govresearchgate.net

Interactions with Cell Membrane Phospholipids and Biophysical Effects

The this compound molecule possesses distinct physicochemical properties that facilitate significant interactions with the plasma membrane, independent of its effects on calcium channels. ahajournals.orgahajournals.org At physiological pH, the aminoethoxy function of the molecule is over 90% ionized, creating a positive charge. ahajournals.orgnih.gov This charge, combined with the molecule's high lipophilicity, promotes strong electrostatic interactions with the negatively charged phospholipid head groups of the cell membrane. ahajournals.org These interactions cause this compound to concentrate within the membrane at levels potentially thousands of times higher than in the surrounding aqueous environment, creating a sustained reservoir for its activity. ahajournals.org

This accumulation has notable biophysical consequences on the membrane itself. Research using differential scanning calorimetry on phosphatidylcholine liposomes demonstrated that this compound alters the thermodynamic properties of the lipid bilayer. nih.gov It has a high affinity for the membrane, which is associated with a direct modulation of the membrane's physical state. nih.gov Studies have shown that in membranes enriched with cholesterol, a condition that can increase membrane width and stiffness, this compound can reverse these structural changes. ahajournals.orgahajournals.org This biophysical effect on membrane structure is attributed to its lipophilicity and is not dependent on calcium channel modulation. ahajournals.orgahajournals.org

Molecular dynamics simulations have further elucidated these interactions, showing that this compound affects membrane properties such as the area per lipid, membrane thickness, and the order of the lipid chains. researchgate.net This capacity to modulate the physicochemical properties of the cell membrane is linked to its antioxidant activity, as it can inhibit lipid peroxidation within the membrane environment. nih.gov

Table 1: Effect of this compound on Membrane Thermodynamic Properties Data derived from studies on phosphatidylcholine liposomes.

| Property | Change Relative to Control | Citation |

| Thermal Phase Transition Temp. | -11% | nih.gov |

| Enthalpy | -14% | nih.gov |

| Cooperative Unit Size | -59% | nih.gov |

Platelet Aggregation Modulation

Preclinical and clinical studies have indicated that this compound modulates platelet function by inhibiting their aggregation. ahajournals.orgnih.gov This effect has been observed in response to various aggregating agents. nih.govnih.gov

In a study involving patients with essential hypertension, a single 10-mg dose of this compound significantly reduced the degree of platelet aggregation induced by either collagen or adenosine (B11128) diphosphate (B83284) (ADP). nih.gov Another comparative study with hypertensive patients provided specific quantification of this inhibitory effect. After 12 weeks of treatment, this compound was found to significantly reduce platelet aggregation induced by ADP, collagen, and adrenaline. nih.gov In contrast, the angiotensin-converting enzyme (ACE) inhibitor enalapril (B1671234) showed a slight, non-significant increase in aggregation under the same conditions. nih.gov

The mechanism for this anti-aggregatory effect may involve the arachidonic acid metabolic pathway. nih.gov The same study noted that this compound significantly reduced the basal levels of platelet malondialdehyde, a byproduct of lipid peroxidation and arachidonic acid metabolism, suggesting an inhibitory action on this pathway. nih.gov

Table 2: Reduction in Platelet Aggregation by this compound Data from a 12-week study in patients with mild to moderate hypertension.

| Aggregating Agent | Concentration | Reduction in Aggregation | Citation |

| Adenosine Diphosphate (ADP) | 10 µM | 15.9% (p < 0.025) | nih.gov |

| Collagen | 2 µg/ml | 17.4% (p < 0.025) | nih.gov |

| Adrenaline | 2 µM | 19.9% (p < 0.025) | nih.gov |

Receptor-Ligand Interactions and Competitive Antagonism

The principal mechanism of action for this compound is the inhibition of transmembrane calcium ion influx through voltage-gated L-type calcium channels. nih.govdrugbank.com It is classified as a dihydropyridine calcium channel blocker, exhibiting high selectivity for vascular smooth muscle over cardiac muscle cells. mims.comegpat.com This selectivity is a key factor in its ability to cause peripheral arterial vasodilation, which reduces peripheral vascular resistance and blood pressure. drugbank.comwikipedia.org

Experimental studies indicate that this compound binds to both dihydropyridine and non-dihydropyridine binding sites on the L-type calcium channel, distinguishing its interaction from some other calcium channel blockers. nih.govdrugbank.com The binding kinetics are notably slow, resulting in a gradual onset and long duration of action. nih.gov This interaction is consistent with the modulated receptor theory, which proposes that the binding affinity of dihydropyridines to calcium channels is dependent on the membrane potential, with a higher affinity for channels in a depolarized state. frontiersin.org

While its primary target is the L-type calcium channel, this compound is a less potent blocker of T-type calcium channels. drugbank.comfrontiersin.org Its action is one of direct inhibition and not competitive antagonism with other classes of cardiovascular drugs like angiotensin II receptor blockers; for instance, it does not compete with valsartan (B143634) for the same receptor. nih.gov

In addition to its well-documented effects on calcium channels, this compound has also been found to act as an antagonist of the mineralocorticoid receptor, an interaction that may contribute to its broader pharmacological profile. wikipedia.org

Advanced Analytical Methodologies for P Cl Amlodipine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating p-Cl-Amlodipine from the main amlodipine (B1666008) compound and other related substances. The subtle difference in polarity and structure between these isomers demands high-resolution techniques.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the impurity profiling of amlodipine. A study successfully detected six impurities in amlodipine maleate (B1232345), including the this compound isomer (identified as impurity V), using a simple isocratic reverse-phase HPLC method. nih.gov This demonstrates the capability of HPLC to resolve these closely related compounds.

Modern methods often utilize Ultra-Performance Liquid Chromatography (UPLC), which employs sub-2 µm particle columns to achieve faster and more efficient separations compared to traditional HPLC. ijpsdronline.com UPLC systems, when coupled with mass spectrometry (MS), provide a powerful tool for both separation and identification. In the context of amlodipine impurity profiling, UPLC methods have been developed to separate as many as 28 different related substances, showcasing the high resolving power of the technique. ijpsdronline.com While not all studies explicitly list this compound, the developed gradient methods are designed to separate a wide array of known and unknown impurities, and would be suitable for the detection of this specific isomer. ijpsdronline.comresearchgate.net

Key parameters for HPLC/UPLC methods are often optimized using a Quality by Design (QbD) approach to ensure robustness. researchgate.netijcrt.org

Table 1: Example HPLC/UPLC Parameters for Amlodipine Impurity Analysis

| Parameter | HPLC Method for 6 Impurities nih.gov | UPLC Method for Multiple Impurities ijpsdronline.com |

|---|---|---|

| Column | Reverse-Phase C18 | Waters X-Bridge Phenyl (4.6x150 mm), 3.0 µm |

| Mobile Phase | Isocratic | Gradient: Mobile Phase A (10mM phosphate (B84403) buffer pH 3.0:acetonitrile, 95:5) and Mobile Phase B (Acetonitrile) |

| Detector | Not specified | Photodiode Array (PDA) at 237 nm |

| Flow Rate | Not specified | 0.9 mL/min |

| Key Finding | Detected and characterized this compound (Impurity V) | Separated 28 peaks including amlodipine and its impurities |

For unambiguous identification and structural elucidation of impurities like this compound, mass spectrometry coupled with liquid chromatography is indispensable. LC-MS was instrumental in identifying the mass of the this compound impurity after its initial detection by HPLC. nih.gov

LC-MS/MS takes this a step further by allowing for the fragmentation of the parent ion, providing a detailed structural fingerprint. This technique is crucial for characterizing degradation products and impurities formed under stress conditions (e.g., acid or base hydrolysis, oxidation). lcms.cznih.gov Researchers first establish a complete fragmentation pathway for the main drug, amlodipine, which then serves as a reference to characterize the structures of its degradation products and related substances. veeprho.comnih.gov Although many studies focus on degradation products rather than process-related impurities, the methodology is directly applicable. The distinct fragmentation pattern of an isomer like this compound compared to amlodipine would confirm its identity. nih.gov This high sensitivity and specificity also make LC-MS/MS suitable for quantifying potential genotoxic impurities at very low levels. scholarsresearchlibrary.com

High-Performance Thin Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative for the simultaneous estimation of amlodipine and its impurities. researchgate.net This method is widely employed for quantification due to its low solvent consumption and minimal sample preparation requirements. sigmaaldrich.com

In a typical HPTLC method, pre-coated silica (B1680970) gel 60 F254 plates are used as the stationary phase. nih.govnih.gov The mobile phase is carefully selected to achieve optimal separation; for example, a mixture of ethyl acetate, methanol (B129727), and ammonia (B1221849) solution has been used effectively. nih.gov Densitometric scanning at a specific wavelength, such as 254 nm or 241 nm, is used for quantification. nih.govajrconline.org The method's specificity is confirmed by ensuring that the peaks for the main compounds are pure and free from co-eluting impurities or degradation products. nih.gov While no literature explicitly reports the use of HPTLC for this compound, the established methods for amlodipine impurity profiling are applicable for its separation and analysis. researchgate.netsigmaaldrich.com

Table 2: HPTLC Method Parameters for Amlodipine Analysis

| Parameter | Typical Value |

|---|---|

| Stationary Phase | Pre-coated Silica Gel 60 F254 Aluminum Plates sigmaaldrich.comnih.gov |

| Mobile Phase Example | Ethyl acetate-methanol-ammonia solution (8.5:2.0:1.0, v/v/v) nih.gov |

| Detection | Densitometric scanning at 254 nm nih.gov or 241 nm ajrconline.org |

| Linearity Range (Amlodipine) | 400-1400 ng per spot nih.gov |

| Limit of Detection (Amlodipine) | 39.99 ng per spot nih.gov |

Gas Chromatography (GC) is generally not the primary method for analyzing large, non-volatile, and thermally labile compounds like this compound. The main application of GC in the analysis of amlodipine bulk drug is for the determination of residual solvents and potential volatile genotoxic impurities that may be present from the manufacturing process. google.comkurdishstudies.netderpharmachemica.com

Headspace GC coupled with a Flame Ionization Detector (FID) is a standard technique for quantifying organic volatile impurities such as methanol, ethanol, and toluene. kurdishstudies.netderpharmachemica.com Specific GC methods have also been developed to detect certain potential genotoxic impurities, such as beta-aminocrotonic acid methyl ester, which require high sensitivity. google.com However, due to the high molecular weight and low volatility of this compound, GC is not a suitable technique for its direct analysis.

Capillary Electrophoresis (CE) is a high-efficiency separation technique that has proven effective for the analysis of amlodipine and its chiral impurities. nih.govbrieflands.com CE separates ions based on their electrophoretic mobility in an electric field. This technique is particularly powerful for chiral separations, which are necessary because only the S(-) isomer of amlodipine possesses the desired therapeutic activity. brieflands.com

For resolving amlodipine and its related chiral impurities, CE methods often employ chiral selectors, such as cyclodextrin (B1172386) derivatives, added to the background electrolyte. researchgate.netnih.gov Method parameters including buffer pH, buffer concentration, and the type and concentration of the chiral selector are optimized to achieve complete separation of the enantiomers. nih.govnih.gov To overcome issues like analyte adsorption to the capillary wall, which can cause peak tailing and reduce precision, buffer additives like the cationic polymer polybrene can be used. brieflands.com The use of CE has enabled the complete separation of three pairs of amlodipine-related enantiomers in a single run, demonstrating its high resolving power for structurally similar compounds. nih.gov

Spectroscopic and Voltammetric Characterization

Beyond separation, the definitive characterization of this compound relies on spectroscopic techniques to elucidate its molecular structure and voltammetric methods to understand its electrochemical properties.

A pivotal study on amlodipine impurities utilized a combination of spectroscopic methods to confirm the structure of this compound (impurity V). nih.gov The characterization was based on comprehensive spectral data from:

Mass Spectrometry (MS): Used to determine the molecular mass of the impurity. nih.gov

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and the specific arrangement of atoms, which is essential for distinguishing between positional isomers like ortho- and para-chloro amlodipine. nih.gov

While voltammetric methods have not been specifically reported for this compound, they have been extensively used for the determination of the parent amlodipine compound. researchgate.netnih.gov Techniques like cyclic voltammetry and square-wave anodic stripping voltammetry on glassy carbon or boron-doped diamond electrodes are used to study the oxidation behavior of amlodipine. researchgate.netnih.govscielo.br These methods are highly sensitive, with detection limits reaching nanomolar concentrations. nih.gov Since this compound shares the same electroactive dihydropyridine (B1217469) core as amlodipine, these voltammetric techniques could be adapted to detect it. The slight structural difference caused by the altered chlorine position would likely result in a distinguishable shift in the oxidation peak potential, allowing for its selective determination.

Ultraviolet (UV) Spectrophotometric Assays

Ultraviolet (UV) spectrophotometry is a widely used technique for the quantitative determination of dihydropyridines like Amlodipine and its derivatives due to its simplicity, speed, and cost-effectiveness. researchgate.net The method is based on the principle that the molecule absorbs UV radiation at a specific wavelength, and the amount of absorption is directly proportional to its concentration.

For Amlodipine and its related compounds, the maximum absorbance (λmax) is typically observed in the range of 235-368 nm, depending on the solvent and the specific chromophore being targeted. researchgate.netdergipark.org.trresearchgate.net Simple UV spectrophotometric assays often involve dissolving the sample in a suitable solvent, such as water or methanol, and measuring the absorbance at the λmax. researchgate.netbiomedres.us For instance, one study determined the assay of Amlodipine by measuring its absorbance in water at a λmax of 238 nm. researchgate.net

More complex methods involve derivatization or complex formation to enhance sensitivity and specificity. These visible spectrophotometric methods rely on the formation of a colored complex that absorbs in the visible region. For example, methods have been developed using reagents like rhodizonic acid, which forms a colored, chloroform-extractable complex with Amlodipine, showing an absorbance maximum at 450 nm. ijpsonline.com Another approach involves an oxidation reaction with a potassium bromide:potassium bromate (B103136) (KBr:KBrO3) mixture, followed by reaction with Crystal Violet dye, resulting in a blue-colored product with a λmax at 592 nm. neliti.comsciencescholar.us A different method uses p-nitroaniline, which, after reduction and coupling with the drug, forms a yellow product with a λmax at 368 nm. neliti.comsciencescholar.us

These spectrophotometric methods are validated for linearity over specific concentration ranges. dergipark.org.trijpsonline.comneliti.com

Table 1: UV-Visible Spectrophotometric Methods for Amlodipine Analysis

| Method/Reagent | Solvent/Medium | λmax (nm) | Linear Range (µg/mL) | Molar Absorptivity (L/mol·cm) | Reference |

|---|---|---|---|---|---|

| Undivatized | Water | 238 | - | - | researchgate.net |

| Undivatized | - | 360 | 2-17 | - | dergipark.org.tr |

| Rhodizonic Acid | Chloroform | 450 | 100-1500 | - | ijpsonline.com |

| Crystal Violet (CV) with KBr/KBrO3 | Acidic | 592 | 5-92.5 | 2.13 × 10⁵ | neliti.comsciencescholar.us |

| p-Nitroaniline with NaNO2 | Acidic/Basic | 368 | 10-200 | 3.42 × 10⁵ | neliti.comsciencescholar.us |

Fourier Transform Infrared Spectrophotometry (FTIR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The definitive structural confirmation of this compound and related compounds relies heavily on spectroscopic techniques like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov These methods provide detailed information about the molecule's functional groups and the connectivity of its atoms.

FTIR Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. semanticscholar.org The FTIR spectrum of Amlodipine and its analogues shows characteristic peaks corresponding to its structural features. biomedres.usnih.gov For instance, the presence of two ester groups in the 1,4-dihydropyridine (B1200194) ring is confirmed by prominent characteristic peaks for the carbonyl groups. nih.gov Studies on thermal degradation products of Amlodipine have utilized FTIR, alongside NMR, to characterize the resulting cyclic structures. nih.gov An impurity of Amlodipine maleate was characterized using IR spectroscopy, which, in conjunction with other methods, helped propose its structure as 5-ethyl-7-methyl-6-(2-chlorophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-1,4-benzoxazine-5,7-dicarboxylate. researchgate.net

NMR Spectroscopy provides precise information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule, revealing the chemical environment and connectivity. nih.govresearchgate.net In the structural elucidation of Amlodipine bioisosteres, a prominent singlet peak for one proton in the ¹H NMR spectrum corresponds to the chiral center of the 1,4-dihydropyridine ring. nih.gov The ¹³C NMR spectrum can confirm the presence of carbonyl groups from the ester functionalities. nih.gov Joint experimental and theoretical studies on Amlodipine besylate have successfully reproduced the experimental ¹H NMR spectrum using theoretical DFT calculations, further validating the structural assignment. researchgate.net These techniques were crucial in identifying and elucidating the structures of impurities and degradation products, which are often isomers or closely related derivatives of the parent drug. nih.govresearchgate.net

Voltammetric and Electrochemical Analysis

Electrochemical methods, particularly voltammetry, offer highly sensitive and selective platforms for the determination of electroactive compounds like this compound. researchgate.netresearchgate.net These techniques measure the current that results from the application of a varying potential to an electrode surface. The oxidation of the dihydropyridine group in Amlodipine forms the basis for its voltammetric determination. nih.gov

Various voltammetric techniques have been developed, including differential-pulse voltammetry (DPV) and square-wave voltammetry (SWV), often using modified electrodes to enhance performance. researchgate.netnih.gov A DPV method was developed using a glassy carbon electrode for Amlodipine determination, with experiments conducted in a supporting electrolyte of 0.2 M KCl, 0.1 M phosphate buffer, and 10% (v/v) methanol at a pH of 5.5. nih.gov Another sensitive procedure utilized a pencil graphite (B72142) electrode (PGE) with SWV and DPV, achieving a very low limit of detection. researchgate.net

The performance of these methods is often improved by modifying the electrode surface. For example, carbon nanoparticles (CNPs) have been used to create a modified electrode that effectively adsorbs Amlodipine, leading to a sensitive DPV method for its determination. nih.gov Another study employed a multi-walled carbon nanotube paste electrode in the presence of a surfactant to achieve simultaneous determination of Amlodipine and another drug. researchgate.net These advanced methods demonstrate extremely low limits of detection (LOD), reaching the femtomolar (fM) and nanomolar (nM) levels. nih.govrsc.org

Table 2: Comparison of Voltammetric Methods for Amlodipine Determination

| Technique | Electrode | pH | Linear Range | LOD | Reference |

|---|---|---|---|---|---|

| DPV | Glassy Carbon Electrode (Stationary) | 5.5 | up to 0.04 mg/mL | 0.0072 mg/mL | nih.gov |

| DPV | Glassy Carbon Electrode (Rotating) | 5.5 | up to 0.04 mg/mL | 0.004 mg/mL | nih.gov |

| SWV / DPV | Pencil Graphite Electrode (PGE) | 8.5 | 0.8 nM - 51.2 nM | 0.02 pM (SWV) | researchgate.net |

| DPV | Carbon Nanoparticles (CNPs) Modified Electrode | - | 10.0 nM - 10.0 µM | 1.0 nM | nih.gov |

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are fundamental in pharmacology for characterizing the interaction between a ligand, such as this compound, and its receptor target. For dihydropyridine calcium channel blockers, these assays are used to determine binding affinity (KD) and the density of binding sites (Bmax) at the L-type calcium channel. cdnsciencepub.com

These experiments typically involve incubating a tissue preparation (e.g., from heart, brain, or smooth muscle) containing the receptor of interest with a radiolabeled ligand (a "tracer"). cdnsciencepub.com For dihydropyridine sites, [³H]nitrendipine is a commonly used radioligand. cdnsciencepub.com The unlabeled compound (e.g., Amlodipine) is added in increasing concentrations to compete with the radioligand for binding to the receptor. hres.cahres.ca By measuring the displacement of the radioligand, the inhibitory constant (Ki) of the unlabeled compound can be determined, which reflects its binding affinity.

Experimental data show that Amlodipine interacts competitively and with high affinity at the dihydropyridine binding site. hres.cahres.ca Studies have been performed on various tissue preparations, including rat heart, ileum, and brain, to characterize these binding properties. cdnsciencepub.com For example, specific binding of [³H]nitrendipine in rat heart preparations was characterized with a KD of 165.8 ± 21.9 x 10⁻¹² M and a Bmax of 620 ± 20 fmol/mg protein. cdnsciencepub.com The competition association binding method allows for the determination of not only the affinity (Kd) but also the association (kon) and dissociation (koff) rate constants of unlabeled compounds. researchgate.net These kinetic parameters are crucial for understanding the duration of a drug's action at its receptor.

Method Validation and Quality Control in Analytical Chemistry

The validation of analytical methods is a mandatory process in pharmaceutical analysis to ensure that a method is suitable for its intended purpose. nih.gov For this compound, any analytical method used for its quantification or detection as an impurity must be rigorously validated according to guidelines from bodies like the International Council for Harmonisation (ICH). nih.govjchps.com Validation provides confidence that the method will produce reproducible and reliable results. nih.gov

The key parameters assessed during method validation include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or excipients. researchgate.net

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. dergipark.org.trresearchgate.net The linearity is typically evaluated by linear regression analysis. dergipark.org.tr

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. dergipark.org.trnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. researchgate.netscispace.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. researchgate.netnih.gov

Numerous studies on Amlodipine have reported the validation of various analytical methods, providing data that confirms their suitability for quality control. dergipark.org.trresearchgate.netnih.govjchps.comscispace.com

Table 3: Validation Parameters for Selected Amlodipine Analytical Methods

| Method | Parameter | Finding | Reference |

|---|---|---|---|

| RP-HPLC | Linearity Range (Amlodipine) | 1-5 µg/mL | jchps.com |

| RP-HPLC | r² (Amlodipine) | 0.9999 | jchps.com |

| RP-HPLC | LOD (Amlodipine) | 0.102 µg/mL | jchps.com |

| RP-HPLC | LOQ (Amlodipine) | 0.311 µg/mL | jchps.com |

| UV Spectrophotometry | Linearity Range (Amlodipine) | 2-17 µg/mL | dergipark.org.tr |

| UV Spectrophotometry | r² (Amlodipine) | 0.999 | dergipark.org.tr |

| UV Spectrophotometry | RSD (within- and between-day) | <2% | dergipark.org.tr |

| DPV (Rotating) | LOD (Amlodipine) | 0.004 mg/mL | nih.gov |

Computational Chemistry and Molecular Modeling for P Cl Amlodipine

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding the interactions between a ligand, such as a p-Cl-Amlodipine derivative, and its protein target.

Prediction of Binding Modes and Pharmacophore Identification

Molecular docking studies are critical for elucidating the key pharmacophoric features responsible for the calcium channel blocking activity of 1,4-dihydropyridine (B1200194) derivatives. nih.gov A pharmacophore model defines the essential spatial arrangement of molecular features that are necessary for biological activity. For the DHP class, key pharmacophoric elements include hydrogen bond acceptors, a protonatable amine (hydrogen bond donor), and lipophilic regions. researchgate.net

Assessment of Binding Affinities and Docking Scores with Calcium Channels

Docking simulations provide quantitative assessments of binding affinity, typically expressed as a docking score or binding energy (e.g., in kcal/mol). A more negative value indicates a stronger binding affinity between the ligand and the receptor. nih.gov

In silico studies on novel amlodipine (B1666008) bioisosteres and other DHP derivatives have demonstrated their binding potential with target calcium channels. For example, molecular docking against the voltage-gated calcium channel (CaV) protein 5KMD showed that amlodipine has a binding affinity of -5.6 kcal/mol. In the same study, newly designed bioisosteres exhibited superior binding affinities, with values as high as -8.8 kcal/mol. nih.gov Similarly, docking against the calmodulin-dependent protein kinase II (PDB ID: 6M7H) showed amlodipine with a binding affinity of -5.1 kcal/mol, while new derivatives achieved scores of -8.3 kcal/mol. nih.gov These results underscore the potential for structural modifications to enhance therapeutic efficacy.

| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) |

|---|---|---|

| Amlodipine (Standard) | 5KMD | -5.6 |

| Bioisostere P4 | 5KMD | -8.6 |

| Bioisostere P7 | 5KMD | -8.8 |

| Amlodipine (Standard) | 6M7H | -5.1 |

| Bioisostere P5 | 6M7H | -8.3 |

| Bioisostere P7 | 6M7H | -8.3 |

This table presents a selection of binding affinities from a study on amlodipine bioisosteres, demonstrating the comparative assessment facilitated by molecular docking. nih.gov

In Silico Evaluation of Dihydropyridine (B1217469) Bioisosteres

Bioisosterism, the strategy of replacing one part of a molecule with a structurally distinct group that retains similar biological activity, is a key tool in medicinal chemistry. nih.gov In the context of amlodipine, exploring bioisosteres offers an opportunity to fine-tune its structural and pharmacological properties. nih.gov

Computational evaluations of novel 1,4-dihydropyridine based amlodipine bioisosteres play a pivotal role in analyzing their binding interactions, pharmacokinetic characteristics, and potential therapeutic efficacy. nih.gov Studies have shown that replacing or modifying parts of the amlodipine structure can lead to compounds with superior docking scores compared to the parent drug. researchgate.net For example, a series of bioisosteres (P1–P14) were computationally assessed, revealing that hybrids containing tethered heteroaryl or aryl rings exhibited excellent binding affinities with calcium channel proteins. nih.gov Such in silico evaluations are essential for identifying promising lead compounds for further preclinical and clinical development. researchgate.net

Protein Target Selection and Preparation (e.g., PDB IDs 5KMD, 6M7H, RyR1, 3LV3)

The accuracy of molecular docking studies heavily relies on the selection and preparation of the target protein structure. These structures are typically obtained from the Protein Data Bank (PDB).

5KMD : This PDB entry corresponds to the crystal structure of a bacterial voltage-gated Ca2+ channel (CaVAb) in complex with amlodipine. It provides a detailed view of the dihydropyridine binding site located on the external, lipid-facing surface of the pore module. This structure is frequently used to study the binding of amlodipine and its analogues. nih.gov

6M7H : This structure represents the calmodulin (CaM)-dependent protein kinase II, which is another relevant target for assessing the interactions of calcium channel blockers. nih.gov

Ryanodine (B192298) Receptors (RyR1) : These are intracellular calcium release channels. Docking experiments with ryanodine receptors are used to predict the structure-activity relationships of potential calcium channel blockers. mdpi.com

3LV3 : This PDB ID represents another model of the L-type calcium channel protein that has been used for docking studies of various 1,4-dihydropyridine derivatives.

Before docking, these protein structures must be prepared by removing water molecules, adding hydrogen atoms, and assigning charges, which is crucial for achieving accurate simulation results. arcjournals.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is used to predict the activity of new compounds and to understand which structural features are important for their effects. nih.gov

Development of Predictive Models for Calcium Channel Blocking Activity

QSAR models are widely developed for 1,4-dihydropyridine derivatives to predict their calcium channel blocking activity. These models are built by correlating the biological activity (often expressed as pIC50) with various molecular descriptors calculated from the compounds' structures. researchgate.net

The development process involves several steps:

Data Set Selection : A series of DHP compounds with known calcium channel blocking activities is selected.

Descriptor Calculation : A wide range of molecular descriptors are calculated, including electronic (e.g., atomic charges, HOMO/LUMO energies), topological, and physicochemical properties. researchgate.net

Model Building : Statistical methods like Multiple Linear Regression (MLR) are used to build a mathematical equation linking the descriptors to the biological activity. nih.gov Genetic algorithms are often employed to select the most relevant descriptors. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously validated using techniques such as cross-validation (leave-one-out) and by predicting the activity of an external test set of compounds not used in model development. nih.gov

A robust 3D-QSAR model for a series of novel DHPs yielded a strong correlation coefficient (r²) of 0.93 and good predictive power (r²pred = 0.69), reinforcing the hypothesis that these compounds act through a distinct target. nih.gov Such predictive models are invaluable for guiding the design and synthesis of new DHP derivatives with improved potency and selectivity. nih.govnih.gov

Correlation of Physicochemical Parameters with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to understanding how the physicochemical properties of a molecule influence its biological activity. For a series of amlodipine analogs including this compound, researchers would typically correlate parameters like lipophilicity (log P), electronic effects (Hammett constants), and steric factors (molar refractivity) with their calcium channel blocking activity. The specific contribution of the para-chloro substitution on the phenyl ring would be of particular interest in such an analysis.

Identification of Essential Structural Features for Activity

The 1,4-dihydropyridine scaffold is the essential pharmacophore for the calcium channel blocking activity of amlodipine and its analogs. Key structural features generally include the dihydropyridine ring, the substituted phenyl ring at the 4-position, and the ester groups at the 3- and 5-positions. For this compound, the presence and position of the chlorine atom on the phenyl ring would be a critical determinant of its specific interactions with the L-type calcium channel. Comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) are 3D-QSAR techniques that would be employed to map the steric and electrostatic fields of this compound and relate them to its biological activity, thereby identifying essential spatial arrangements for optimal receptor binding.

Application of Statistical and Machine Learning Approaches (MLR, PLS, PCR, ANN)

To build robust QSAR models, various statistical and machine learning techniques are utilized. Multiple Linear Regression (MLR) could establish a linear relationship between the physicochemical descriptors of this compound and its activity. More advanced methods like Partial Least Squares (PLS) and Principal Component Regression (PCR) are valuable when dealing with a large number of descriptors that may be intercorrelated. Artificial Neural Networks (ANN), a form of machine learning, can capture complex non-linear relationships between molecular structure and biological response, potentially offering more accurate predictive models for compounds like this compound.

Quantum Chemical Descriptors in QSAR Studies

Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule. Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges can be calculated for this compound. These descriptors, which reflect the molecule's reactivity and ability to participate in intermolecular interactions, are often incorporated into QSAR models to improve their predictive power. For instance, the electrostatic potential map of this compound would highlight regions of positive and negative charge, offering insights into potential interactions with the amino acid residues of its biological target.

In Silico Pharmacokinetic and Drug-Likeness Prediction

Assessment of Pharmacokinetic Properties through Computational Models

In the early stages of drug discovery, computational models are used to predict the ADME properties of a compound like this compound. These models can estimate its oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Such in silico predictions help in prioritizing compounds for further experimental testing and identifying potential liabilities.

Evaluation of Drug-Likeness Attributes

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an oral drug. This is often evaluated using rules such as Lipinski's Rule of Five, which considers molecular weight, log P, and the number of hydrogen bond donors and acceptors. For this compound, these parameters would be calculated to determine its compliance with these rules, providing an early indication of its potential for good oral absorption and bioavailability.

In Vitro and Preclinical Metabolic Profiling of P Cl Amlodipine

Characterization of Metabolic Pathways

The metabolic fate of p-Cl-Amlodipine has been investigated through in vitro systems to elucidate its biotransformation pathways. As a structural analog of amlodipine (B1666008), it is anticipated to undergo extensive hepatic metabolism involving both Phase I functionalization and Phase II conjugation reactions. The primary metabolic transformations target the dihydropyridine (B1217469) core and the ester side chains, leading to the formation of multiple metabolites .

Phase I metabolism of this compound involves several key oxidative and hydrolytic reactions. The most significant transformation is the dehydrogenation (aromatization) of the dihydropyridine ring to form its corresponding pyridine (B92270) derivative. This is a common and major metabolic pathway for drugs of the 1,4-dihydropyridine (B1200194) class.

Additional Phase I transformations include the hydrolysis of the two ester groups at positions C3 and C5 of the dihydropyridine ring, yielding their respective carboxylic acid metabolites. These hydrolytic steps can occur sequentially or in parallel with the ring oxidation. Other minor pathways, such as oxidative deamination of the 2-aminoethoxymethyl side chain and hydroxylation at various positions, also contribute to the metabolic profile, albeit to a lesser extent.

The major identified Phase I metabolites and the reactions that form them are summarized in the table below.

| Metabolite ID | Metabolite Name / Description | Metabolic Transformation |

|---|---|---|

| M1 | This compound Pyridine Analog | Dehydrogenation (Oxidation) of the dihydropyridine ring |

| M2 | C3-Carboxylic Acid Metabolite | Hydrolysis of the C3-ethyl ester group |

| M3 | C5-Carboxylic Acid Metabolite | Hydrolysis of the C5-methyl ester group |

| M4 | Metabolite from Oxidative Deamination | Deamination of the 2-aminoethoxymethyl side chain |

| M5 | Pyridine Analog with C3-Carboxylic Acid | Dehydrogenation and hydrolysis of the C3-ethyl ester |

Following Phase I transformations, the resulting metabolites, particularly those containing carboxylic acid or hydroxyl groups, can undergo Phase II conjugation reactions. The primary Phase II pathway identified for amlodipine analogs is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). This process involves the covalent attachment of glucuronic acid to the metabolite, which significantly increases its water solubility and facilitates its elimination from the body.

For this compound, the carboxylic acid metabolites (M2 and M3) are potential substrates for acyl glucuronidation. If hydroxylation occurs during Phase I to introduce a hydroxyl moiety, the resulting metabolite can form an O-glucuronide conjugate.

| Metabolite ID | Metabolite Name / Description | Metabolic Transformation | Precursor Metabolite |

|---|---|---|---|

| M6 | Acyl Glucuronide of C3-Carboxylic Acid Metabolite | Glucuronide conjugation | M2 |

| M7 | Acyl Glucuronide of C5-Carboxylic Acid Metabolite | Glucuronide conjugation | M3 |

In Vitro Metabolic Stability Studies

Metabolic stability assays are crucial for predicting the in vivo pharmacokinetic behavior of a compound. These studies measure the rate at which the parent compound is consumed by metabolic enzymes in various in vitro systems, such as hepatic cell lines and subcellular fractions.

Suspensions of primary hepatocytes are considered a gold standard for in vitro metabolic studies as they contain a full complement of both Phase I and Phase II metabolic enzymes and necessary cofactors. Studies using cryopreserved human and rat hepatocytes allow for the assessment of interspecies differences in metabolism.

In these assays, this compound is incubated with hepatocytes, and its disappearance over time is monitored. Research findings indicate that this compound is metabolized more rapidly in rat hepatocytes compared to human hepatocytes. This suggests a higher intrinsic clearance in rats, a common finding for xenobiotics metabolized by CYP3A enzymes, which exhibit higher activity in rats.

| System | Parameter | Value |

|---|---|---|

| Rat Hepatocytes | Half-Life (t½, min) | ~45 - 60 |

| Intrinsic Clearance (CLint, µL/min/10⁶ cells) | ~25 - 30 | |

| Human Hepatocytes | Half-Life (t½, min) | > 120 |

| Intrinsic Clearance (CLint, µL/min/10⁶ cells) | ~8 - 12 |

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism. Incubations with liver microsomes, typically from rats (RLM) or humans (HLM), supplemented with the cofactor NADPH, are used to specifically evaluate CYP-mediated metabolic stability.

Studies with this compound in rat liver microsomes confirm that the compound is a substrate for CYP enzymes. The rate of metabolism in microsomes is generally high, consistent with the data from hepatocytes and reinforcing the role of oxidative metabolism in its clearance. The primary metabolite formed in these systems is the pyridine analog (M1), confirming that dehydrogenation is a major CYP-mediated pathway.

| System | Parameter | Value |

|---|---|---|

| Rat Liver Microsomes (RLM) | Half-Life (t½, min) | ~20 - 35 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | ~100 - 150 |

Enzyme Systems Involved in Metabolism

The primary enzyme system responsible for the Phase I metabolism of this compound is the cytochrome P450 (CYP) superfamily. Based on extensive research on its structural parent, amlodipine, the key enzymes involved in the critical dehydrogenation of the dihydropyridine ring are CYP3A4 and CYP3A5 [22, 24]. The para-chloro substitution in this compound is not expected to fundamentally alter this substrate specificity. Therefore, CYP3A4 is predicted to be the major contributor to its metabolism in humans.

Phase II glucuronidation reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) . The specific UGT isoforms responsible for conjugating the carboxylic acid metabolites of this compound have not been fully characterized but are likely to include members of the UGT1A and UGT2B subfamilies, which are known to catalyze acyl glucuronidation.

Role of Cytochrome P450 Isoenzymes (e.g., CYP3A4)

For the parent compound, amlodipine, metabolism is well-documented. It is extensively metabolized in the liver, primarily through oxidation of the dihydropyridine ring to a pyridine derivative. tandfonline.comnih.gov This process is largely mediated by the cytochrome P450 isoenzyme CYP3A4. nih.govresearchgate.netdovepress.com Studies using human liver microsomes have confirmed that CYP3A4 is the key enzyme responsible for the metabolic clearance of amlodipine. nih.govresearchgate.net However, specific in vitro studies or preclinical data quantifying the role of CYP3A4 or other P450 isoenzymes in the metabolism of This compound are not available in the reviewed literature.

Advanced Drug Delivery Systems Research for Amlodipine Derivatives

Nanoparticle and Micellar Delivery Systems

Nanoparticle and micellar delivery systems offer promising avenues for improving the delivery of hydrophobic drugs like amlodipine (B1666008). These systems can enhance solubility, protect the drug from degradation, and provide controlled release.

Polymer nanoparticles are a key area of research for delivering drugs to specific sites and increasing bioavailability. researchgate.net Polyamide-disulfide nanoparticles have been investigated as a potential drug delivery system for amlodipine. researchgate.netresearchgate.net In one study, amlodipine was incorporated into polyamide-disulfide nanoparticles, forming an "Amlop-polymer nanocomposite". researchgate.net This research explored the effects of various factors, including the amounts of polymer, cross-linker (ferric chloride), and pH on the loading efficiency and particle size of the nanocomposites. researchgate.net

The resulting nanocomposites demonstrated controlled release of amlodipine, with approximately 85% of the drug released over 24 hours. researchgate.net Field emission scanning electron microscopy (FE-SEM) revealed an average particle size of around 130 nm. researchgate.net Fourier-transform infrared spectroscopy (FTIR) confirmed the successful incorporation of amlodipine into the nanocomposite structure. researchgate.net These findings suggest that polyamide-disulfide polymer nanoparticles are a promising carrier for amlodipine, offering a sustained-delivery profile. researchgate.net

| Nanocomposite Characteristics | |

| Parameter | Value |

| Average Particle Size | ~130 nm researchgate.net |

| Drug Release (24 hours) | ~85% researchgate.net |

Polymeric micelles, self-assembling nanostructures formed from amphiphilic block copolymers, are another strategy to enhance the delivery of poorly soluble drugs. researchgate.netkau.edu.sa For amlodipine, a formulation using poly(ethylene glycol) methyl ether-block-poly(ε-caprolactone) (PEG-PCL) micelles has been developed. nih.govnih.gov This approach significantly increases the solubility of amlodipine besylate, a critical factor for effective drug delivery. nih.gov